

# Tabersonine (CAS: 4429-63-4): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Tabersonine*

Cat. No.: *B1681870*

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## Abstract

**Tabersonine**, a monoterpenoid indole alkaloid with the CAS number 4429-63-4, is a natural compound of significant interest in the scientific and pharmaceutical communities.[1] Found in various medicinal plants such as *Catharanthus roseus* and species of the *Voacanga* genus, it serves as a crucial biosynthetic precursor to the potent anticancer agents vincristine and vinblastine.[2][3][4][5] Beyond its role as an intermediate, **tabersonine** itself exhibits a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and neuroprotective properties. This technical guide provides an in-depth overview of the physicochemical properties, biological activities, and mechanisms of action of **tabersonine**, supplemented with detailed experimental protocols and visual representations of its associated signaling pathways.

## Physicochemical Properties

**Tabersonine** is an organic heteropentacyclic compound with a complex chemical structure.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

Property	Value	Source(s)
CAS Number	4429-63-4	[1][6][7][8][9]
Molecular Formula	C <sub>21</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[1][2][4][7][9]
Molecular Weight	336.43 g/mol	[1][4][7][9]
IUPAC Name	methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.0 <sup>1,9</sup> .0 <sup>2,7</sup> .0 <sup>16,19</sup> ]nonadeca-2,4,6,9,13-pentaene-10-carboxylate	[1]
Melting Point	>65 °C (decomposes)[6], 196 °C[8][9][10]	[6][8][9][10]
Boiling Point	~488.7 °C (Predicted)	[6][8][9]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol. Slightly soluble in Ethanol.	[3][6][7][8]
Appearance	Powder	[11]
UV λmax	226, 296, 329 nm	[7]
Storage	Store at -20°C in an inert atmosphere.	[8][9]

## Biological Activities and Mechanisms of Action

**Tabersonine** has demonstrated a range of biological activities, making it a promising candidate for further investigation in drug development.

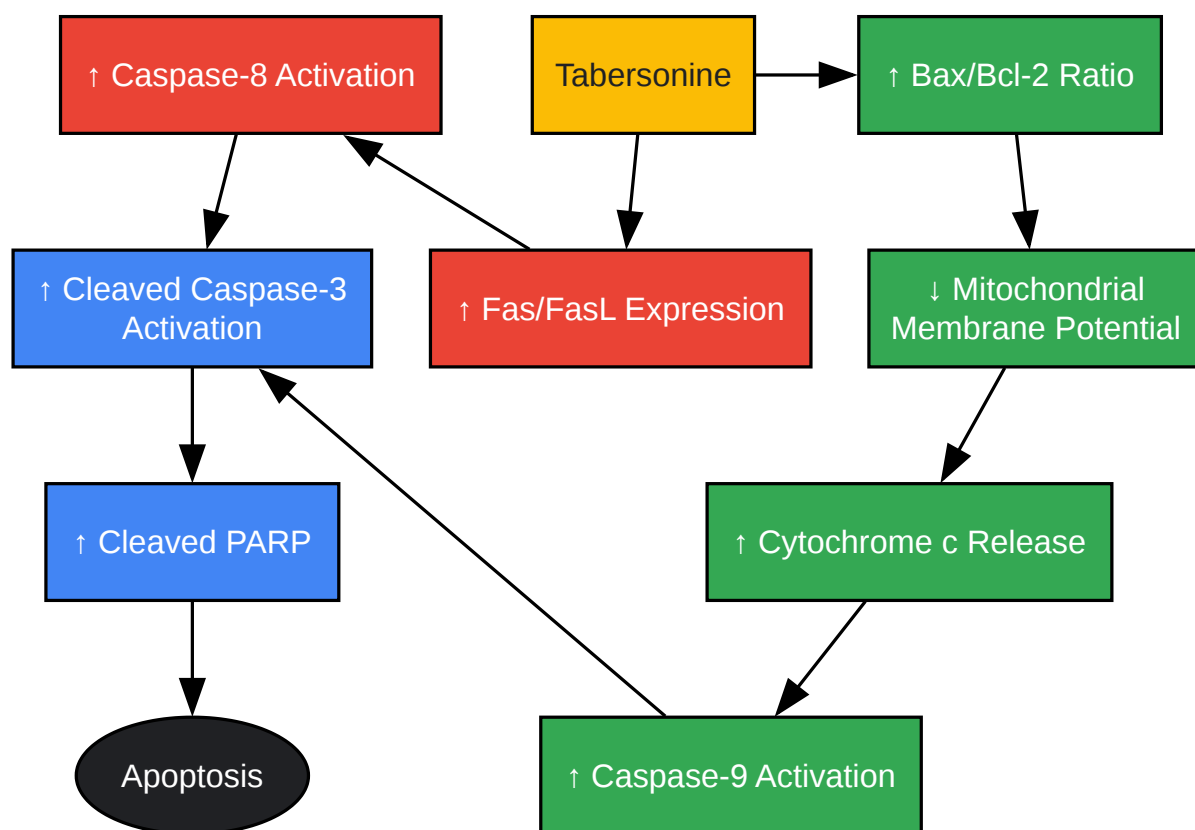
### Anti-Cancer Activity

**Tabersonine** exhibits cytotoxic activity against various cancer cell lines.[1] It has been shown to inhibit the viability and proliferation of human hepatocellular carcinoma cells (SMMC-7721

and HepG2).[12] The anti-cancer effects are mediated through the induction of apoptosis via both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2][12][13]

Mitochondrial Apoptosis Pathway: **Tabersonine** treatment leads to a decrease in the mitochondrial membrane potential, promoting the release of cytochrome c from the mitochondria into the cytoplasm.[2][13] This is accompanied by an increased Bax/Bcl-2 ratio and the activation of caspase-9 and caspase-3.[2][12]

Death Receptor Apoptosis Pathway: The compound upregulates the expression of Fas and FasL, leading to the activation of caspase-8.[2]

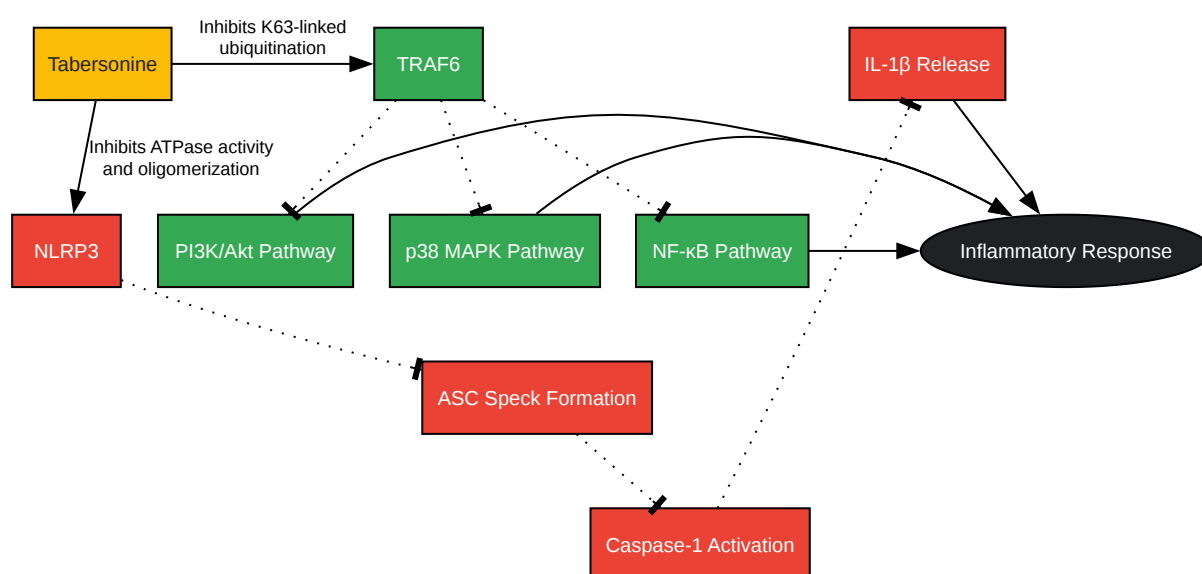


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Caption: **Tabersonine**-induced apoptosis signaling pathways.

## Anti-Inflammatory Activity

**Tabersonine** is a selective and orally active inhibitor of the NLRP3 inflammasome.<sup>[12]</sup> It directly binds to the NACHT domain of NLRP3, inhibiting its ATPase activity and subsequent oligomerization.<sup>[12]</sup> This blockage prevents the formation of the ASC speck and activation of caspase-1, thereby reducing the release of pro-inflammatory cytokines like IL-1 $\beta$ .<sup>[12]</sup> Furthermore, **tabersonine** can inhibit the K63-linked ubiquitination of TRAF6, which in turn blocks the NF- $\kappa$ B, PI3K/Akt, and p38 MAPK signaling pathways.<sup>[12]</sup> Its anti-inflammatory properties have been noted in the context of rheumatoid arthritis, where it inhibits the proliferation and inflammatory responses of fibroblast-like synoviocytes.<sup>[14]</sup>



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Caption: Anti-inflammatory mechanisms of **Tabersonine**.

## Neuroprotective Activity

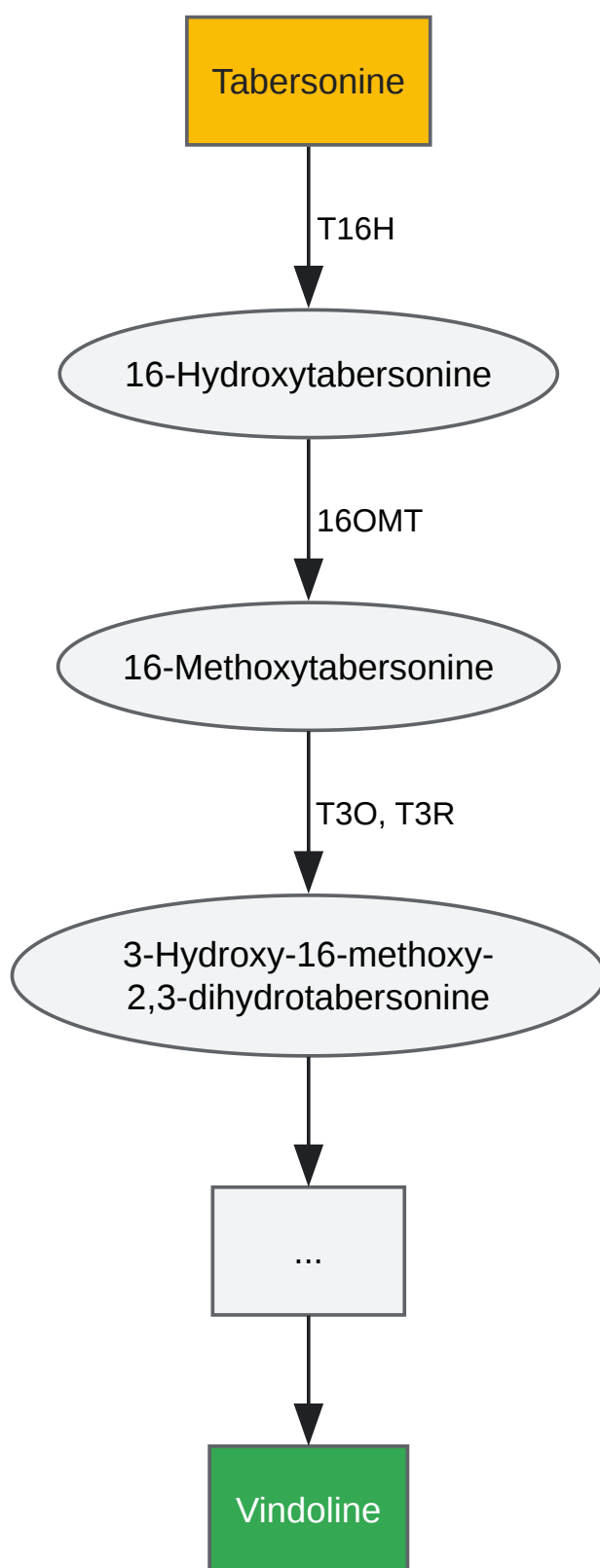
**Tabersonine** has been investigated for its potential in treating Alzheimer's disease. It has been shown to inhibit the formation of amyloid- $\beta$  (A $\beta$ 42) fibrils and can disintegrate pre-existing fibrils in vitro.[7] Surface plasmon resonance and molecular dynamics simulations suggest that **tabersonine** binds to A $\beta$ 42 oligomers, particularly in the  $\beta$ -sheet grooves containing aromatic and hydrophobic residues.[3]

## Other Activities

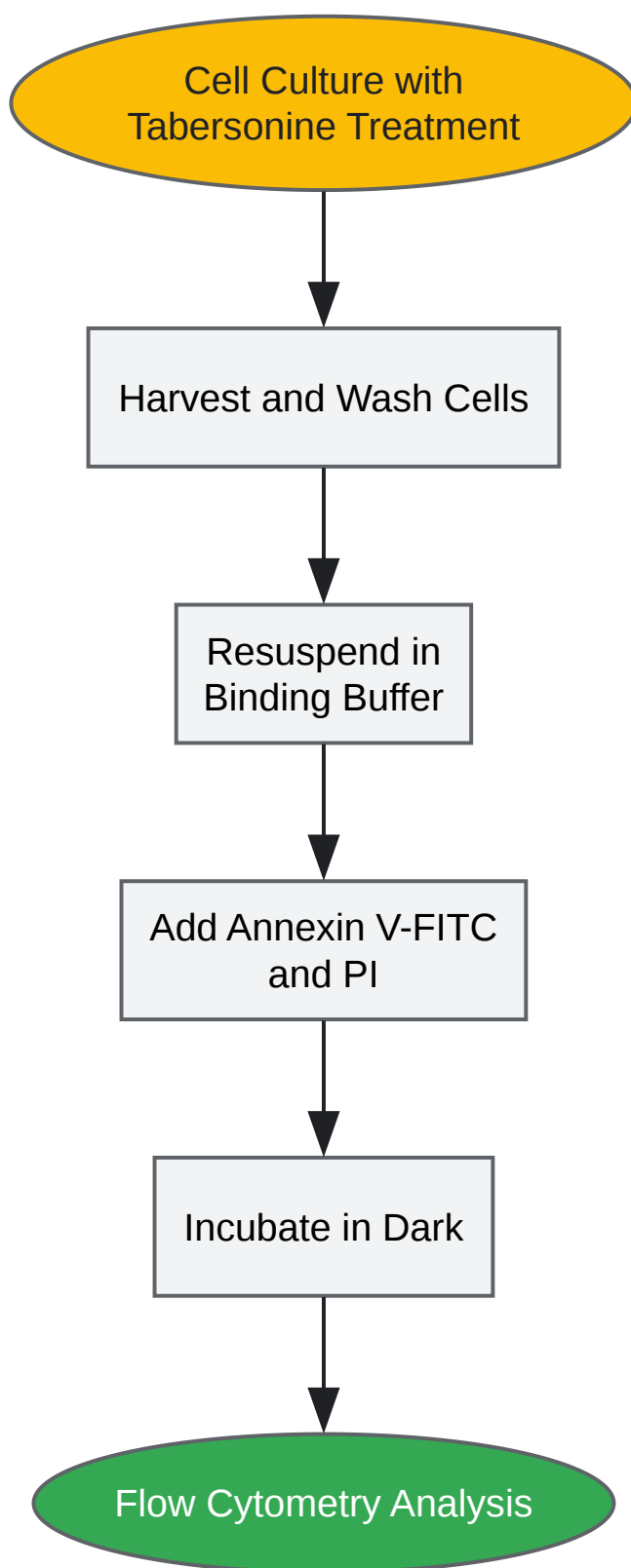
**Tabersonine** has also been reported to possess hypotensive, hypoglycemic, and diuretic activities.[6][15][16]

## Biosynthesis of Vindoline

**Tabersonine** is a key intermediate in the biosynthesis of vindoline, a precursor to vinblastine. The conversion of **tabersonine** to vindoline is a seven-step enzymatic pathway that has been successfully engineered in yeast.[17][18][19]







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